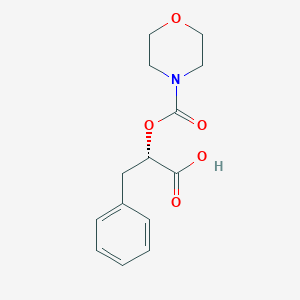![molecular formula C9H16O5 B055833 (4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol CAS No. 112245-59-7](/img/structure/B55833.png)
(4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol is a naturally occurring compound that has been found to have various physiological effects. It is commonly referred to as "7-hydroxymitragynine," and is found in the leaves of the Mitragyna speciosa tree, which is native to Southeast Asia. This compound has been the subject of numerous scientific studies, and its potential applications are of great interest to researchers.
Mécanisme D'action
(4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol exerts its effects by binding to opioid receptors in the brain and spinal cord. Specifically, it binds to the mu-opioid receptor, which is involved in the modulation of pain and other physiological processes. This binding results in the activation of the receptor, leading to the release of neurotransmitters that produce the analgesic and other effects associated with this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol are diverse and complex. It has been found to have analgesic, anti-inflammatory, antitussive, and antidiarrheal effects, as well as opioid-like effects. Additionally, this compound has been found to have sedative effects, making it a potential treatment for anxiety and insomnia. However, it can also cause respiratory depression and other adverse effects, making it a potentially dangerous substance.
Avantages Et Limitations Des Expériences En Laboratoire
(4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol has several advantages and limitations for use in lab experiments. One advantage is its potent analgesic and other effects, which make it a useful tool for studying pain and other physiological processes. Additionally, it has opioid-like effects, making it a potential alternative to traditional opioid medications in certain cases. However, its complex synthesis process and potential for adverse effects limit its use in some experiments.
Orientations Futures
There are several potential future directions for research on (4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol. One direction is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in various fields. Finally, the development of new drugs based on the structure of this compound may be a promising direction for future research.
Méthodes De Synthèse
The synthesis of (4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol is a complex process that involves several steps. It is typically extracted from the leaves of the Mitragyna speciosa tree using various solvents and purification techniques. The resulting extract is then further processed to isolate the pure compound. The synthesis of this compound is challenging, and it requires a high level of expertise and specialized equipment.
Applications De Recherche Scientifique
(4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol has been the subject of numerous scientific studies due to its potential applications in various fields. It has been found to have analgesic, anti-inflammatory, and antitussive effects, making it a potential candidate for the treatment of pain and cough. It has also been found to have antidiarrheal effects, making it a potential treatment for diarrhea. Additionally, this compound has been found to have opioid-like effects, making it a potential alternative to traditional opioid medications.
Propriétés
Numéro CAS |
112245-59-7 |
|---|---|
Nom du produit |
(4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol |
Formule moléculaire |
C9H16O5 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
(4aR,7R,7aR)-6-methoxy-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol |
InChI |
InChI=1S/C9H16O5/c1-9(2)12-4-5-7(14-9)6(10)8(11-3)13-5/h5-8,10H,4H2,1-3H3/t5-,6-,7+,8?/m1/s1 |
Clé InChI |
DJPWFPRHHGISOM-HBFKVTOISA-N |
SMILES isomérique |
CC1(OC[C@@H]2[C@H](O1)[C@H](C(O2)OC)O)C |
SMILES |
CC1(OCC2C(O1)C(C(O2)OC)O)C |
SMILES canonique |
CC1(OCC2C(O1)C(C(O2)OC)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine](/img/structure/B55758.png)
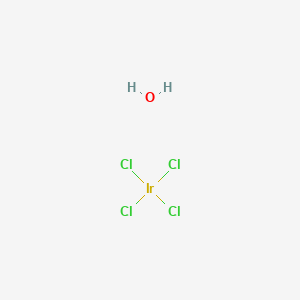
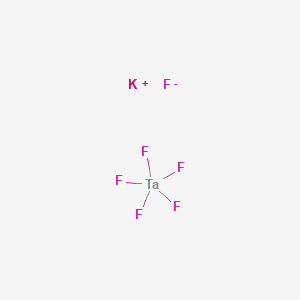
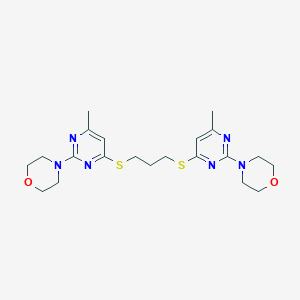
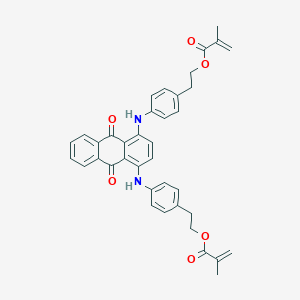
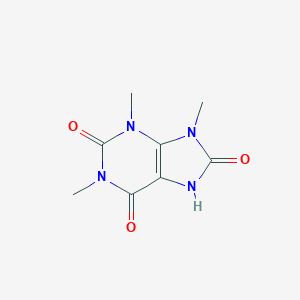
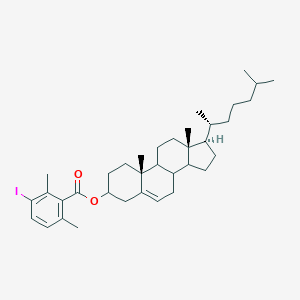
![2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid](/img/structure/B55774.png)
